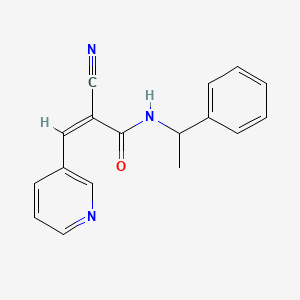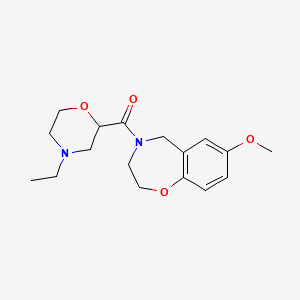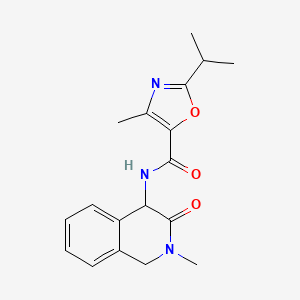![molecular formula C15H20N2O3 B7358440 (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone](/img/structure/B7358440.png)
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone, also known as MDO-M, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone involves its binding to the NMDA receptor, specifically to the glycine-binding site. This binding prevents the activation of the receptor by glycine, which is necessary for the transmission of excitatory signals. This compound also inhibits the release of glutamate by blocking the activity of voltage-gated calcium channels. This reduces the amount of glutamate available for binding to NMDA receptors, which can prevent excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for treating neurodegenerative disorders. However, this compound has also been shown to have potential toxic effects on the liver and kidneys, which may limit its use in clinical applications.
実験室実験の利点と制限
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective compound for research. However, this compound has limitations in terms of its potential toxicity and its selectivity for the glycine-binding site of the NMDA receptor. These limitations must be taken into account when designing experiments with this compound.
将来の方向性
There are several future directions for research on (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia. This compound may be a useful tool for studying the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the potential for this compound to have anti-inflammatory effects, which may have implications for the treatment of other diseases, such as multiple sclerosis and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of this compound for clinical use.
合成法
The synthesis of (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone involves a multistep process that begins with the reaction of 2-methyloxan-4-ylamine with 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. This reaction produces the intermediate compound (7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)carbinol, which is then converted to this compound through a series of chemical reactions. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can lead to neurotoxicity. These properties make this compound a promising compound for studying the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-13-14(16-9-10)20-6-4-17(13)15(18)12-3-5-19-11(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODYGMVWOYBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)N2CCOC3=C2C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,2R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethanone](/img/structure/B7358357.png)

![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)
![1-(3-cyanophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B7358381.png)

![N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7358403.png)
![2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl-[2-(1H-pyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B7358404.png)
![Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)

![2-(5-Methyloxolan-2-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7358416.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7358424.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![3-[(3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)methyl]benzonitrile](/img/structure/B7358434.png)
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)